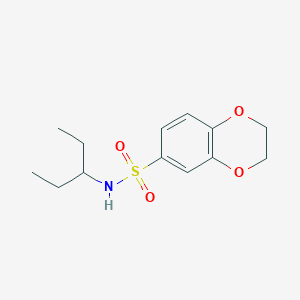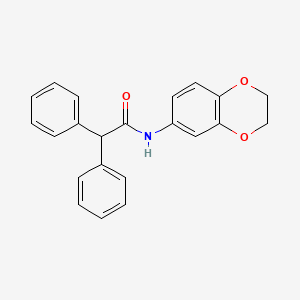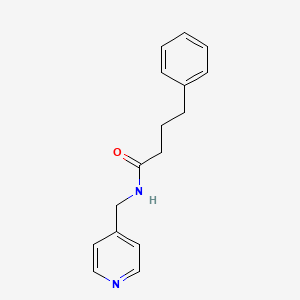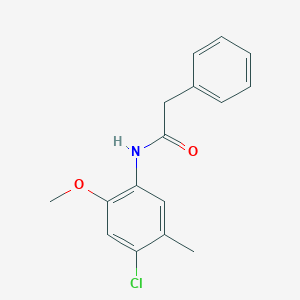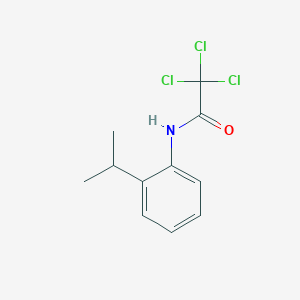![molecular formula C14H14N4O3 B5872281 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate CAS No. 146998-65-4](/img/structure/B5872281.png)
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an acetylamino group attached to a triazine ring, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate typically involves multiple steps. One common method includes the initial formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the acetylamino group via acetylation. The final step involves the esterification of the phenyl group with acetic acid to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The acetylamino and phenyl acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The triazine ring provides structural stability, while the phenyl acetate moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: This compound shares the acetylamino and phenyl acetate groups but lacks the triazine ring.
Acetaminophen: Known for its analgesic and antipyretic properties, it contains an acetylamino group attached to a benzene ring.
Triazine derivatives: Other triazine-based compounds with varying functional groups.
Uniqueness
2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is unique due to the combination of its triazine ring and phenyl acetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-acetamido-6-methyl-1,3,5-triazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-15-13(18-14(16-8)17-9(2)19)11-6-4-5-7-12(11)21-10(3)20/h4-7H,1-3H3,(H,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKQRYWFTWRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NC(=O)C)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-65-4 |
Source


|
| Record name | ACETIC ACID 2-(4-ACETYLAMINO-6-METHYL-(1,3,5)TRIAZIN-2-YL)-PHENYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
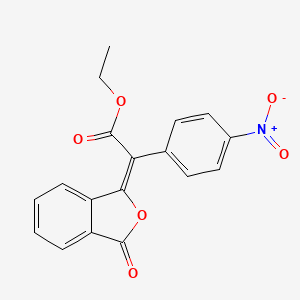
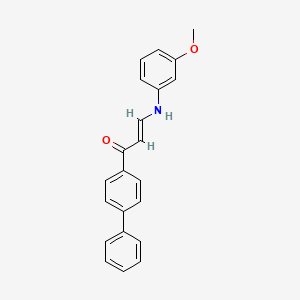
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5872240.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
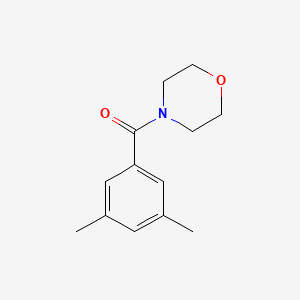
![3,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5872269.png)
